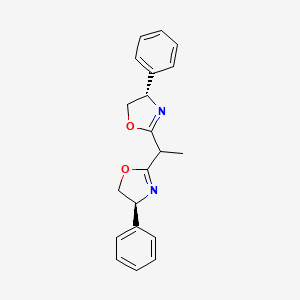
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. It is widely used as a ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of the oxazoline rings and the ethane-1,1-diyl bridge imparts unique stereochemical properties to the molecule, making it a valuable tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazoline Rings: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride.
Coupling of the Oxazoline Units: The two oxazoline units are then coupled using a suitable bridging agent, such as ethane-1,1-diyl dibromide, under basic conditions. This step often requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the stereochemical integrity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxazoline rings can undergo oxidation to form oxazoles.
Reduction: Reduction of the oxazoline rings can yield amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Oxazoles
Reduction: Amino alcohols
Substitution: Brominated or nitrated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is extensively used in:
Chemistry: As a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: In the study of enzyme mechanisms and as a scaffold for the design of enzyme inhibitors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The compound acts as a chiral ligand, coordinating to metal centers in catalytic complexes. The oxazoline rings and the ethane-1,1-diyl bridge create a chiral environment around the metal center, facilitating enantioselective reactions. The molecular targets are typically transition metals like palladium, platinum, or rhodium, and the pathways involved include various catalytic cycles such as hydrogenation, hydroformylation, and cyclopropanation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Butane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The ethane-1,1-diyl bridge in (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) provides a unique combination of flexibility and rigidity, which is not present in its analogs with longer or cyclic bridges. This unique structure allows for better control over the stereochemistry of the catalytic reactions it facilitates.
Eigenschaften
Molekularformel |
C20H20N2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-14(19-21-17(12-23-19)15-8-4-2-5-9-15)20-22-18(13-24-20)16-10-6-3-7-11-16/h2-11,14,17-18H,12-13H2,1H3/t17-,18-/m1/s1 |
InChI-Schlüssel |
AQHCGFJCLPHENX-QZTJIDSGSA-N |
Isomerische SMILES |
CC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
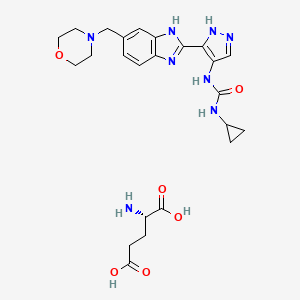

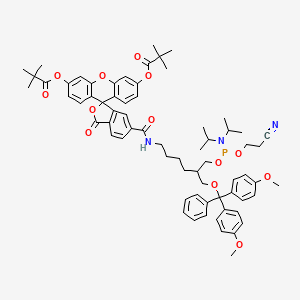
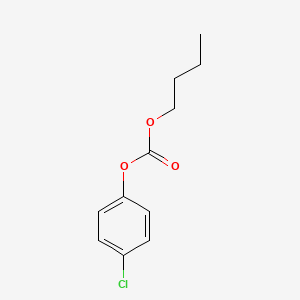
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)

![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
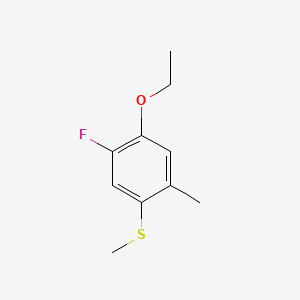
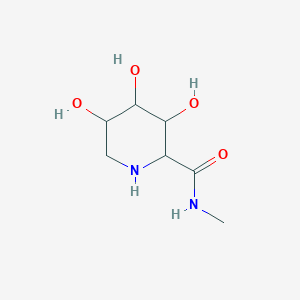
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
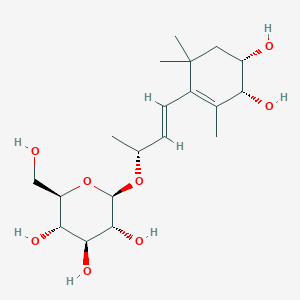
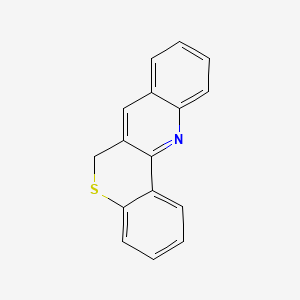
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
